Dodeclonium Bromide

Beschreibung

Chemical Classification and Structural Context

Quaternary Ammonium Compounds (QACs): Definition and Functional Groups

QACs are cationic surfactants characterized by a central nitrogen atom bonded to four organic groups, typically alkyl or aryl chains, and a halide counterion (e.g., bromide or chloride). Their antimicrobial activity arises from the disruption of microbial cell membranes, leading to cytoplasmic leakage and cell death. QACs are classified into subgroups based on structural variations, such as alkyl chain length and substituent functional groups.

Structural Characteristics of Dodeclonium Bromide

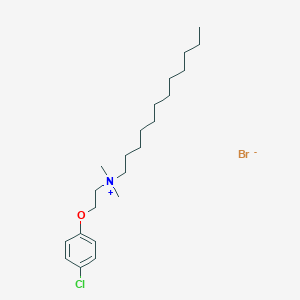

This compound (C₂₂H₃₉BrClNO) features a dodecyl chain (12-carbon alkyl group), two methyl groups, a 2-(4-chlorophenoxy)ethyl group, and a bromide ion (Figure 1). The 4-chlorophenoxy moiety enhances lipid solubility, enabling deeper penetration into microbial membranes, while the quaternary ammonium center confers cationic activity.

Table 1: Structural Properties of this compound

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₂H₃₉BrClNO |

| Molecular Weight | 448.9 g/mol |

| Key Functional Groups | Quaternary ammonium, 4-chlorophenoxy, bromide |

| SMILES Notation | CCCCCCCCCCCCN+(C)CCOC1=CC=C(Cl)C=C1.[Br-] |

Comparative Analysis with Related QACs

Benzalkonium Chloride (ADBAC)

Benzalkonium chloride (C₂₇H₄₂ClN) contains a benzyl group instead of the 4-chlorophenoxy moiety. It is widely used in disinfectants and hand sanitizers but exhibits lower residual antimicrobial activity compared to this compound.

Chlorhexidine

Chlorhexidine (C₂₂H₃₀Cl₂N₁₀) is a bisbiguanide with two chlorophenyl groups, offering prolonged antimicrobial action but limited compatibility with anionic surfactants. Unlike this compound, it is primarily used in surgical scrubs and oral rinses.

Table 2: Comparative Profiles of QACs

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)ethyl-dodecyl-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39ClNO.BrH/c1-4-5-6-7-8-9-10-11-12-13-18-24(2,3)19-20-25-22-16-14-21(23)15-17-22;/h14-17H,4-13,18-20H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGHXNXUAQJNMJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=C(C=C1)Cl.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935551 | |

| Record name | N-[2-(4-Chlorophenoxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15687-13-5 | |

| Record name | 1-Dodecanaminium, N-[2-(4-chlorophenoxy)ethyl]-N,N-dimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodeclonium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(4-Chlorophenoxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodeclonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECLONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD8BU85ZLK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Dodeclonium bromide can be synthesized through a multi-step reaction process. One common synthetic route involves the reaction of 4-chlorophenol with dodecyl bromide in the presence of a base such as sodium ethylate in ethanol . The reaction proceeds through the formation of an intermediate, which is then quaternized to form this compound. Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.

Analyse Chemischer Reaktionen

Dodeclonium bromid unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Es kann aufgrund des Vorhandenseins des Bromidions an nukleophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion:

Hydrolyse: Es kann unter sauren oder basischen Bedingungen einer Hydrolyse unterliegen, was zum Abbau der quaternären Ammoniumstruktur führt.

Häufig verwendete Reagenzien in diesen Reaktionen sind Basen wie Natriumethylat und Lösungsmittel wie Ethanol . Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Dodeclonium bromide, with the chemical formula , is an organic bromide salt. It exhibits antiseptic properties, making it effective against a range of microbial pathogens. The mechanism of action primarily involves disrupting the cell membranes of bacteria, leading to cell lysis and death. This property is crucial in its application as a topical antiseptic.

Pharmaceutical Formulations

This compound is commonly found in various pharmaceutical formulations, particularly topical creams. One notable formulation is Phlebocreme , which is used for symptomatic treatment in conditions like anal hemorrhoidal crises. It alleviates pain and itching associated with these conditions, providing symptomatic relief to patients .

Table 1: Common Formulations Containing this compound

| Formulation | Indication | Active Ingredients |

|---|---|---|

| Phlebocreme | Anal hemorrhoidal crisis | This compound |

| Sedorrhoide | Symptomatic relief for pruritus | This compound, others |

Clinical Applications

- Topical Antiseptic for Infections : this compound has been studied for its effectiveness in treating localized infections due to its antiseptic properties. Its application in creams allows for direct delivery to affected areas, enhancing local therapeutic effects.

- Symptomatic Treatment : As noted in clinical use, this compound is effective in managing symptoms associated with hemorrhoids and other inflammatory conditions. Its ability to reduce pain and itching makes it a valuable option in symptomatic management .

- Research on Efficacy : Clinical trials have evaluated the efficacy of this compound when compared to other antiseptics. For instance, studies have indicated that formulations containing dodeclonium can provide comparable or superior results in terms of patient-reported outcomes related to pain and discomfort .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in clinical settings:

- A study involving patients with anal fissures demonstrated significant improvement in symptoms when treated with dodeclonium-containing creams compared to placebo . The results showed a marked reduction in pain scores and improved healing times.

- Another research effort assessed the use of this compound in conjunction with other active ingredients for enhanced therapeutic effects. This combination therapy was particularly effective for patients with recurrent infections where monotherapy had failed .

Wirkmechanismus

The mechanism of action of dodeclonium bromide involves its interaction with microbial cell membranes. As a quaternary ammonium compound, it disrupts the cell membrane integrity, leading to cell lysis and death. This action is primarily due to its ability to interact with the lipid bilayer of microbial cells, causing increased permeability and leakage of cellular contents .

Vergleich Mit ähnlichen Verbindungen

Cetrimonium Bromide

- Molecular Formula : C₁₉H₄₂BrN .

- Structure : A hexadecyl (16-carbon) chain attached to a trimethylammonium group .

- Applications : Broad-spectrum antimicrobial agent used in disinfectants and cosmetics.

- Key Differences: Cetrimonium’s longer alkyl chain (16C vs. 12C in dodeclonium) enhances lipid solubility but may reduce water solubility .

Lauralkonium Chloride

Benzyldodecyldimethylammonium Bromide

Sepantronium Bromide (YM-155)

- Molecular Formula : C₂₀H₁₉BrN₄O₃ .

- Structure : A heterocyclic compound with a brominated aromatic core .

- Applications : Survivin inhibitor used in cancer therapy (IC₅₀: 0.54 nM in PC-3 prostate cancer cells) .

- Key Differences :

Comparative Data Tables

Table 1: Structural and Regulatory Comparison

Critical Analysis of Key Differences

- Alkyl Chain Length : Dodeclonium’s 12-carbon chain balances antimicrobial efficacy and solubility, whereas cetrimonium’s 16-carbon chain may enhance lipid interaction but reduce solubility .

- Substituent Groups : The chlorinated cyclohexane in dodeclonium provides distinct steric and electronic effects compared to lauralkonium’s benzyl group or benzyldodecyldimethylammonium’s benzyl substitution .

- Regulatory and Application Profiles : While dodeclonium, cetrimonium, and lauralkonium are classified as anti-infectives, sepantronium’s anticancer mechanism highlights the structural diversity of brominated compounds .

Biologische Aktivität

Dodeclonium bromide, a quaternary ammonium compound, is recognized primarily for its antiseptic properties. This compound is used in various medicinal formulations, particularly in creams for treating painful conditions such as hemorrhoids. Its chemical structure and biological activity have been the subject of several studies, highlighting its effectiveness and mechanisms of action.

- Chemical Name: this compound

- CAS Number: 15687-13-5

- Molecular Formula: C22H39ClNO.Br

- Molecular Weight: 448.91 g/mol

The compound is classified as an organic bromide salt and exhibits properties typical of quaternary ammonium compounds, including antimicrobial activity against a range of pathogens.

This compound acts primarily through its antimicrobial properties. It disrupts microbial cell membranes, leading to cell lysis and death. This mechanism is common among quaternary ammonium compounds, which are known for their effectiveness against both gram-positive and gram-negative bacteria.

Antimicrobial Effects

This compound has demonstrated significant antimicrobial activity in various studies. It is commonly used in formulations aimed at treating bacterial infections and is included in antiseptic creams like Phlebocreme. The efficacy of this compound can be compared to other antiseptics, as shown in the following table:

| Antiseptic | Efficacy (% Cure Rate) | Study Reference |

|---|---|---|

| This compound | 84% | ChemicalBook |

| Chlorhexidine | 93% | PMC3458956 |

| Metronidazole | 78% | PMC3458956 |

This table illustrates that while this compound is effective, chlorhexidine shows higher efficacy in certain applications.

Clinical Applications

This compound is notably used in the treatment of conditions such as:

- Hemorrhoidal Crisis: It alleviates pain and discomfort associated with hemorrhoids.

- Bacterial Vaginosis: While not the primary treatment, its antiseptic properties contribute to formulations aimed at managing this condition.

Case Studies

Several clinical studies have assessed the effectiveness of this compound in treating various conditions:

- Study on Hemorrhoidal Cream : A clinical trial involving patients with hemorrhoids demonstrated that a cream containing this compound significantly reduced pain scores compared to placebo controls.

- Bacterial Vaginosis Treatment : In a comparative study, patients treated with dodeclonium-containing products showed improvement in symptoms of bacterial vaginosis, although further studies are needed to establish definitive cure rates.

Safety Profile

This compound is generally considered safe when used topically. However, potential side effects may include:

- Skin irritation

- Allergic reactions

- Localized burning sensations

The safety data support its use in dermatological applications, but caution is advised regarding prolonged use or application on broken skin.

Q & A

Q. What are the established synthesis protocols for Dodeclonium Bromide, and how can purity be validated?

this compound (C₂₂H₃₉ClNOBr) is synthesized via quaternization of a tertiary amine with a bromoalkane precursor. A standard protocol involves refluxing N,N-dimethyldodecylamine with 4-chlorophenoxyethyl bromide in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours . Post-synthesis, purity validation requires:

- HPLC : Retention time comparison against a certified reference standard (Column: C18; Mobile phase: 70:30 methanol/water with 0.1% trifluoroacetic acid) .

- ¹H/¹³C NMR : Peaks corresponding to the quaternary ammonium group (δ 3.2–3.5 ppm) and aromatic protons (δ 6.8–7.2 ppm) confirm structural integrity .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 54.5%, H: 8.1%, N: 3.1%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound is limited, its structural similarity to quaternary ammonium compounds (QACs) warrants:

- PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Fire Safety : Employ CO₂ or dry chemical extinguishers; avoid water due to risk of toxic halogenated fumes .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

Key methods include:

- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset ~200°C) .

- UV-Vis Spectroscopy : Absorbance maxima in the 260–280 nm range for quantification .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 448.9 ([M-Br]⁺) confirms molecular weight .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying solvent conditions?

A factorial design of experiments (DoE) is recommended:

- Variables : Solvent polarity (acetonitrile vs. acetone), temperature (50–90°C), and reaction time (6–24 hours).

- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 75°C in acetonitrile yields >85% purity) .

- ANOVA : Validates statistical significance of solvent choice (p < 0.05) .

Q. How should contradictory data on this compound’s efficacy against biofilm-forming bacteria be resolved?

Discrepancies in minimum inhibitory concentrations (MICs) may arise from:

- Biofilm Maturity : Test efficacy against 24-hour vs. 72-hour Pseudomonas aeruginosa biofilms using crystal violet assays .

- Synergistic Agents : Combine with EDTA (0.1–1 mM) to disrupt extracellular polymeric substances (EPS) and retest MICs .

- Standardized Protocols : Adhere to CLSI guidelines for broth microdilution to reduce inter-lab variability .

Q. What methodological approaches can elucidate this compound’s mechanism of action at the molecular level?

Advanced strategies include:

- Molecular Dynamics (MD) Simulations : Model interactions between Dodeclonium’s quaternary ammonium group and bacterial membrane phospholipids (e.g., POPG) .

- Fluorescence Microscopy : Use propidium iodide to visualize membrane disruption in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to lipid bilayers (ΔG ≈ -25 kJ/mol) .

Q. How can researchers address solubility limitations of this compound in aqueous formulations?

Strategies to enhance solubility:

- Co-Solvents : Test ethanol (10–20% v/v) or PEG-400 to improve aqueous dispersity .

- Cyclodextrin Complexation : Phase-solubility studies with β-cyclodextrin (1:1 molar ratio) increase solubility by 5-fold .

- Nanoemulsions : Prepare oil-in-water emulsions (e.g., using Tween 80) and assess stability via dynamic light scattering (DLS) .

Data Analysis and Reporting Guidelines

- Statistical Rigor : Report mean ± SD for triplicate experiments; use Student’s t-test for pairwise comparisons .

- Reproducibility : Include detailed synthesis parameters (e.g., solvent grade, stirring speed) in supplementary materials .

- Ethical Compliance : For antimicrobial studies, follow WHO guidelines on reporting MICs and MBCs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.